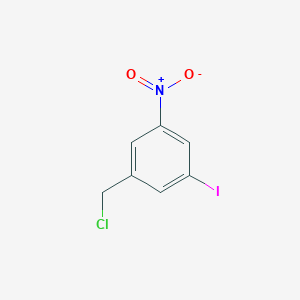

1-(Chloromethyl)-3-iodo-5-nitrobenzene

Description

Properties

IUPAC Name |

1-(chloromethyl)-3-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFFDIXVKYRIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(chloromethyl)-3-iodo-5-nitrobenzene typically involves:

- Starting from a nitro-substituted iodobenzene derivative.

- Introduction of the chloromethyl group via halomethylation reactions.

- Careful control of reaction conditions to ensure selective substitution without undesired side reactions.

Preparation via Halomethylation of 3-Iodo-5-nitrobenzene Derivatives

One common route involves chloromethylation of 3-iodo-5-nitrobenzene or its derivatives. The process generally uses formaldehyde and hydrochloric acid or chlorinating agents under controlled conditions to introduce the chloromethyl group at the 1-position relative to the nitro and iodo substituents.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 3-iodo-5-nitrobenzene or related aromatic compound |

| Chloromethyl source | Formaldehyde + HCl or chloromethyl chloride |

| Solvent | Often aqueous acidic media or organic solvents |

| Temperature | Mild heating (e.g., reflux or 40–80 °C) |

| Reaction time | Several hours (varies by method) |

| Purification | Flash column chromatography or recrystallization |

This method leverages electrophilic aromatic substitution facilitated by the activating effect of the nitro group and the directing influence of the iodo substituent.

Halogen Exchange and Functional Group Manipulation

Another approach starts from 1-(bromomethyl)-3-iodo-5-nitrobenzene, which can be converted to the chloromethyl analog via halogen exchange reactions. This is typically achieved by treating the bromomethyl derivative with chloride sources under conditions favoring substitution.

- Synthesis of 4-iodo-1-(bromomethyl)-2-nitrobenzene was reported, followed by halogen exchange to the chloromethyl derivative.

- The bromomethyl intermediate is prepared via bromination of the methyl group using N-bromosuccinimide (NBS) under radical conditions.

- Subsequent treatment with chloride ions (e.g., NaCl or other chloride salts) in polar solvents facilitates substitution.

Purification and Characterization

Purification of 1-(chloromethyl)-3-iodo-5-nitrobenzene is typically achieved by:

- Flash column chromatography using solvent systems such as cyclohexane/chloroform or ethyl acetate/hexane.

- Recrystallization from suitable solvents to obtain a pure solid powder.

Characterization data from related compounds indicate:

| Technique | Typical Observations |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons and chloromethyl group (singlet ~4.7 ppm) |

| 13C NMR | Aromatic carbons and chloromethyl carbon (~28 ppm) |

| IR Spectroscopy | Nitro group peaks (~1520 cm⁻¹), C–Cl stretching |

| Mass Spectrometry | Molecular ion peak consistent with C7H5ClINO2 (m/z ~297) |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halomethylation | 3-iodo-5-nitrobenzene | Formaldehyde + HCl or chloromethyl chloride; reflux or mild heating | Variable | Direct chloromethylation on aromatic ring |

| Bromomethylation + Halogen Exchange | 3-iodo-5-nitrobenzyl bromide | NBS for bromination; chloride salts for exchange | Moderate | Two-step method with intermediate purification |

| Pd-Catalyzed Cross-Coupling | Aryl halides | Pd(PPh3)4, Zn(CN)2, DMF, 80 °C | ~90 | For preparing iodinated precursors |

Research Findings and Considerations

- The chloromethylation step requires careful control to avoid poly-substitution or side reactions, especially due to the reactivity of the chloromethyl group.

- The presence of the nitro group strongly influences regioselectivity and reactivity, favoring substitution at the 1-position.

- Use of palladium-catalyzed methods allows for high purity and yield of iodinated intermediates, facilitating subsequent chloromethylation.

- Purification by flash chromatography is essential to isolate the desired compound due to the presence of closely related by-products.

Chemical Reactions Analysis

1-(Chloromethyl)-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-3-iodo-5-nitrobenzene has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Industry: In the materials science field, it can be used to create polymers with specific properties, such as enhanced thermal stability or conductivity. It is also used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-iodo-5-nitrobenzene depends on the specific application and the target molecule it interacts with. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and iodo groups, which make the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

In biological systems, derivatives of this compound may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the structure of the derivative and the biological context .

Comparison with Similar Compounds

Halogen-Substituted Analogs

1-Chloro-3-(chloromethyl)-5-nitrobenzene (CAS 693225-87-5)

- Molecular Formula: C₇H₅Cl₂NO₂

- Molecular Weight : 206.02 g/mol

- Substituents : Chloromethyl (position 1), chlorine (position 3), nitro (position 5).

- Key Differences: Replacing iodine with chlorine reduces molecular weight by ~91.46 g/mol.

1-Bromo-3-(chloromethyl)-5-nitrobenzene (CAS 318261-49-3)

- Molecular Formula: C₇H₅BrClNO₂

- Molecular Weight : 250.48 g/mol

- Substituents : Chloromethyl (position 1), bromine (position 3), nitro (position 5).

- Key Differences : Bromine’s intermediate size and polarizability between iodine and chlorine may enhance leaving-group ability in substitution reactions compared to iodine .

| Property | Target Compound | Chloro Analog | Bromo Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 297.48 | 206.02 | 250.48 |

| Halogen at Position 3 | Iodine | Chlorine | Bromine |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Reactivity | Moderate | High | Intermediate |

Methoxy-Substituted Analog

1-Chloro-3-methoxy-5-nitrobenzene (CAS 55910-07-1)

- Molecular Formula: C₇H₆ClNO₃

- Molecular Weight : 187.58 g/mol

- Substituents : Methoxy (-OCH₃, electron-donating) at position 3, nitro at position 5, chlorine at position 1.

- Key Differences : The methoxy group activates the aromatic ring toward electrophilic substitution, contrasting with the deactivating iodine in the target compound. This significantly alters reactivity in Friedel-Crafts or nitration reactions .

Methyl-Substituted Analog

1-Chloro-3-methyl-5-nitrobenzene (CAS 22233-54-1)

- Molecular Formula: C₇H₆ClNO₂

- Molecular Weight : 171.58 g/mol

- Substituents : Methyl (-CH₃, electron-donating) at position 3, nitro at position 5, chlorine at position 1.

- Key Differences : The methyl group increases steric bulk but reduces electronic withdrawal compared to iodine, making the compound less reactive in electrophilic substitutions .

Positional Isomer

5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS 150617-63-2)

- Molecular Formula: C₇H₅ClINO₂

- Molecular Weight : 297.48 g/mol

- Substituents : Methyl (position 1), iodine (position 2), nitro (position 3), chlorine (position 5).

- Key Differences : Despite identical molecular weight, the iodine at position 2 (ortho to nitro) creates steric clashes, reducing solubility and altering regioselectivity in further substitutions .

Biological Activity

1-(Chloromethyl)-3-iodo-5-nitrobenzene (CAS No. 1261794-69-7) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of 1-(Chloromethyl)-3-iodo-5-nitrobenzene is C7H6ClI-NO2. The presence of both chlorine and iodine atoms in its structure suggests potential reactivity and biological activity, particularly in the context of medicinal chemistry.

Antimicrobial Properties

Studies have indicated that halogenated aromatic compounds exhibit significant antimicrobial activity. 1-(Chloromethyl)-3-iodo-5-nitrobenzene is hypothesized to possess similar properties due to its structural characteristics.

- Mechanism of Action : The compound's nitro group may undergo reduction to form reactive intermediates that can interact with bacterial cell components, leading to cell death. Additionally, the halogen substituents can enhance lipophilicity, facilitating membrane penetration.

Anticancer Activity

Research into the anticancer properties of halogenated nitrobenzenes suggests that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Case Study : A study focusing on related compounds demonstrated that nitro-substituted benzene derivatives could effectively inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells. While specific data on 1-(Chloromethyl)-3-iodo-5-nitrobenzene is limited, its structural analogs show promise in this area.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effects of 1-(Chloromethyl)-3-iodo-5-nitrobenzene on different cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | TBD | Anticancer potential observed |

| A549 | TBD | Further investigation required |

In Vitro Studies

Recent in vitro studies have evaluated the biological activity of various nitro-substituted compounds, including those structurally similar to 1-(Chloromethyl)-3-iodo-5-nitrobenzene. These studies often focus on:

- Antibacterial Activity : Compounds with nitro groups have been shown to exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

- Antiproliferative Effects : The ability to inhibit cancer cell proliferation has been a focal point, with many studies indicating that structural modifications can significantly impact efficacy.

In Silico Studies

Computational studies have been utilized to predict the interactions between 1-(Chloromethyl)-3-iodo-5-nitrobenzene and biological targets. Molecular docking simulations suggest that the compound may bind effectively to enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Chloromethyl)-3-iodo-5-nitrobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or halogen exchange reactions. Optimization involves controlling nitro group positioning (meta-directing) and temperature to minimize side products like di-substituted derivatives. Purification typically employs column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients). Reaction progress should be monitored via TLC and validated using H NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing 1-(Chloromethyl)-3-iodo-5-nitrobenzene?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and chlorine/iodine positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- FT-IR : Identification of nitro (NO) and C-Cl stretching vibrations.

- Elemental Analysis : Quantifying C, H, N, and halogen content.

Cross-referencing with X-ray crystallography (if crystals are obtainable) enhances structural certainty .

Q. How can solubility and partition coefficients (log P) be experimentally determined for this compound?

- Methodological Answer : The EPA-recommended shake flask method (USEPA-600/4-79-032) is suitable. Use a biphasic solvent system (e.g., octanol/water), six replicates for statistical robustness, and HPLC-UV analysis to quantify concentrations in each phase. Ensure equilibration at 25°C for 24 hours to avoid kinetic artifacts .

Advanced Research Questions

Q. What role does 1-(Chloromethyl)-3-iodo-5-nitrobenzene play in designing DNA minor groove alkylating agents, and how can its reactivity be modulated?

- Methodological Answer : The chloromethyl group acts as an alkylating moiety, targeting guanine-rich DNA regions. Reactivity can be tuned by modifying the nitro group’s electron-withdrawing effects or introducing steric hindrance via iodinated analogs. Biological activity should be assayed using plasmid nicking assays or cytotoxicity studies in cancer cell lines (e.g., IC determination) .

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise due to heavy atoms (iodine)?

- Methodological Answer : SHELXL is ideal for refining structures with heavy atoms. Key steps:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve iodine’s electron density.

- Absorption Correction : Apply SADABS or equivalent for heavy-atom absorption.

- Refinement : Use anisotropic displacement parameters for iodine and restrain thermal parameters for lighter atoms. Validate with R < 5% and R < 0.05 .

Q. What computational methods are suitable for predicting the thermodynamic stability of 1-(Chloromethyl)-3-iodo-5-nitrobenzene?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts bond dissociation energies (BDEs) and nitro group torsional barriers. Solvation effects can be modeled using the COSMO-RS approach. Compare results with experimental DSC data for decomposition temperatures .

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

- Methodological Answer : Use OECD 301 biodegradability tests:

- Ready Biodegradability : Measure dissolved organic carbon (DOC) removal over 28 days.

- Hydrolysis Studies : Monitor pH-dependent degradation at 50°C (accelerated conditions).

- Photolysis : Expose to UV light (λ = 300–400 nm) and track degradation via LC-MS/MS .

Q. What strategies mitigate competing side reactions during functionalization of the chloromethyl group?

- Methodological Answer : Protect the nitro group via reduction to an amine (e.g., catalytic hydrogenation with Pd/C) before alkylation. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution kinetics. Monitor intermediates via in situ IR spectroscopy .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.